molecular formula C5H7ClO3 B8341371 Oxolan-2-yl carbonochloridate

Oxolan-2-yl carbonochloridate

Cat. No.: B8341371
M. Wt: 150.56 g/mol
InChI Key: RBYCKTLMQGQWET-UHFFFAOYSA-N
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Description

Oxolan-2-yl carbonochloridate (CAS: 64661-06-9), also known as (oxolan-2-yl)methyl chloroformate, is an organochlorine compound with the molecular formula C₆H₉ClO₃ and a molecular weight of 164.59 g/mol . Structurally, it consists of a chloroformate group (-O-C(=O)-Cl) attached to an oxolane (tetrahydrofuran) ring. This compound is a liquid at room temperature and is stored at -10 °C to maintain stability . Its IUPAC name, oxolan-2-ylmethyl carbonochloridate, reflects its functional groups and stereochemistry.

This compound is primarily used as a reactive intermediate in organic synthesis. The chloroformate group acts as a leaving group, enabling the formation of esters, carbonates, or carbamates through nucleophilic substitution or acylation reactions.

Properties

Molecular Formula

C5H7ClO3

Molecular Weight

150.56 g/mol

IUPAC Name

oxolan-2-yl carbonochloridate

InChI

InChI=1S/C5H7ClO3/c6-5(7)9-4-2-1-3-8-4/h4H,1-3H2

InChI Key

RBYCKTLMQGQWET-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)OC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 64661-06-9 C₆H₉ClO₃ 164.59 Chloroformate, oxolane Organic synthesis (acylating agent)
Decitabine - C₈H₁₂N₄O₄ 228.21 Dihydrotriazinone, hydroxyl, oxolane Pharmaceutical (DNA hypomethylating agent)
Cedazuridine - C₉H₁₄F₂N₂O₅ 268.21 Diazinanone, difluoro, oxolane Pharmaceutical (cytidine deaminase inhibitor)
FMAU (2'-Fluoro-5-methylarabinosyluracil) 69256-17-3 C₁₀H₁₂FN₂O₅ 260.21 Pyrimidinedione, fluoro, oxolane Antiviral/anticancer research
[2-amino-9-(oxolan-2-yl)purine]-phenylmercury* 68630-41-1 C₁₆H₁₈HgN₅O₃ 496.93 Organomercury, purine, oxolane Specialized synthesis (toxicological studies)

Structural and Functional Differences

This compound vs. Decitabine/Cedazuridine: Decitabine and Cedazuridine are nucleoside analogs with oxolan-2-yl groups but incorporate nitrogen-rich heterocycles (dihydrotriazinone, diazinanone) and hydroxyl groups. Their higher molecular weights (228.21–268.21 g/mol) and polar functional groups make them water-soluble, unlike the hydrophobic, reactive chloroformate group in this compound . Applications: Decitabine and Cedazuridine are used clinically for epigenetic regulation and chemotherapy, whereas this compound serves as a reagent for esterification or acylation .

This compound vs. FMAU: FMAU features a fluorinated arabinofuranosyluracil structure with a pyrimidinedione core. The fluorine atom enhances metabolic stability, making it suitable for antiviral research. In contrast, this compound lacks biological activity but is highly reactive due to its chloroformate group .

This compound vs. Organomercury Compounds: Mercury-containing oxolan derivatives (e.g., CAS 68630-41-1) exhibit high toxicity and are studied for their environmental or biochemical impacts.

Reactivity and Stability

  • This compound’s chloroformate group undergoes rapid hydrolysis in aqueous conditions, requiring anhydrous handling. Nucleoside analogs like Decitabine and FMAU are more stable in physiological environments due to protective hydroxyl and sugar moieties .
  • The organomercury compound’s stability is influenced by mercury’s electronegativity, but its toxicity limits practical applications compared to the synthetic utility of this compound .

Analytical Data

  • Metabolites like metab_3695 () with oxolan rings demonstrate distinct chromatographic retention times (e.g., 1.063–2.586 min), reflecting their polarity versus the less polar this compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Oxolan-2-yl carbonochloridate in a laboratory setting?

  • Methodology : Synthesis typically involves reacting oxolan-2-ol (tetrahydrofuran-2-ol) with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene) under anhydrous conditions. The reaction requires strict temperature control (0–5°C) to minimize side reactions. Purification is achieved via fractional distillation under reduced pressure or recrystallization in non-polar solvents. For analogous compounds like methyl carbonochloridate, similar protocols are used, emphasizing inert atmospheres and moisture-free environments .
  • Validation : Confirm stoichiometric ratios using gas chromatography (GC) or HPLC to monitor reaction progress.

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the oxolane ring structure and carbonyl chloride moiety.
  • IR Spectroscopy : Detect characteristic C=O (1770–1820 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches.
  • Elemental Analysis : Verify empirical formula (C₅H₇ClO₂).
  • Purity Assessment : Use GC-MS or HPLC with UV detection (≥95% purity recommended for synthetic applications).
    • Documentation : Follow journal guidelines for reporting spectral data and purity metrics, as outlined in standardized experimental protocols .

Q. What are the critical safety protocols for handling this compound during experiments?

  • Handling : Use chemical-resistant gloves (nitrile), splash-proof goggles, and fume hoods. Avoid skin contact due to its corrosive nature and potential hydrolysis to release HCl gas .
  • First Aid : In case of exposure:

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin/Eye Contact : Flush with water for ≥15 minutes and seek medical attention .
    • Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported reactivity or stability data for this compound?

  • Literature Analysis : Conduct a systematic review using inclusion/exclusion criteria (e.g., peer-reviewed studies, controlled experimental conditions). Cross-reference solvent systems (e.g., dichloromethane vs. THF) and temperature ranges that may affect reactivity .
  • Experimental Replication : Reproduce conflicting studies with standardized controls (e.g., moisture levels, catalyst purity). Use kinetic studies to compare reaction rates under disputed conditions .

Q. How can computational chemistry tools be applied to predict the reactivity of this compound in novel reaction environments?

  • Modeling Approaches :

  • DFT Calculations : Predict electrophilic reactivity at the carbonyl carbon and steric effects of the oxolane ring.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar vs. non-polar solvents .
    • Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. What experimental design considerations are essential when studying the hydrolysis kinetics of this compound under varying conditions?

  • Variables :

  • pH : Use buffered solutions (pH 2–12) to probe acid/base-catalyzed pathways.
  • Temperature : Conduct Arrhenius studies (e.g., 25–60°C) to determine activation energy.
    • Analytical Methods : Monitor hydrolysis via conductivity (HCl release) or HPLC quantification of degradation products.
    • Controls : Pre-dry solvents with molecular sieves and exclude atmospheric CO₂ to prevent confounding side reactions .

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